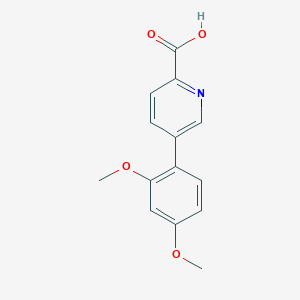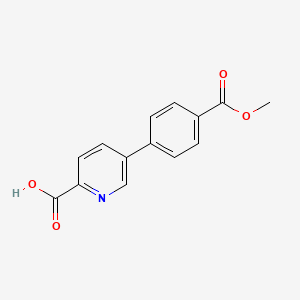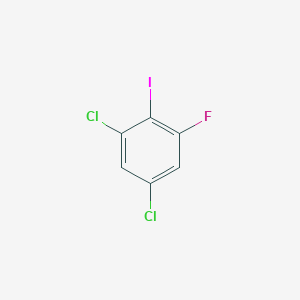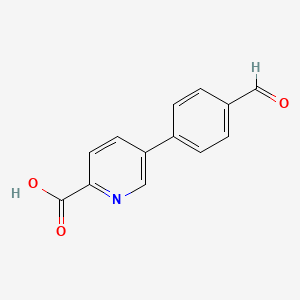
4-Chloro-3,5-dibromo(trifluoromethoxy)benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Chloro-3,5-dibromo(trifluoromethoxy)benzene: is an aromatic compound characterized by the presence of chlorine, bromine, and trifluoromethoxy substituents on a benzene ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene typically involves halogenation reactions. One common method includes the bromination of 4-chloro(trifluoromethoxy)benzene using bromine or a brominating agent under controlled conditions. The reaction is usually carried out in an inert solvent such as dichloromethane or chloroform, with the temperature maintained at a low level to prevent over-bromination .
Industrial Production Methods: Industrial production of this compound may involve a multi-step process starting from readily available precursors. The process includes chlorination, bromination, and trifluoromethoxylation steps, each optimized for yield and purity. The use of catalysts and specific reaction conditions are crucial to achieving high efficiency in industrial settings .
Analyse Chemischer Reaktionen
Types of Reactions: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene can undergo various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions due to the electron-withdrawing effects of the halogens and trifluoromethoxy group.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds with other aromatic compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide in polar aprotic solvents like dimethyl sulfoxide (DMSO) are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and boronic acids are typically employed under mild conditions.
Major Products Formed:
Substitution Products: Depending on the nucleophile used, various substituted benzene derivatives can be obtained.
Coupling Products: Biaryl compounds are the major products formed in coupling reactions.
Wissenschaftliche Forschungsanwendungen
Chemistry: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene is used as a building block in organic synthesis, particularly in the preparation of complex molecules through coupling reactions .
Biology and Medicine: The compound’s derivatives are explored for their potential biological activities, including antimicrobial and anticancer properties. The trifluoromethoxy group is known to enhance the metabolic stability and bioavailability of pharmaceutical compounds .
Industry: In the agrochemical industry, this compound serves as an intermediate in the synthesis of herbicides and pesticides. Its unique substituents contribute to the efficacy and selectivity of these agrochemicals .
Wirkmechanismus
The mechanism of action of 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene and its derivatives involves interactions with specific molecular targets. The electron-withdrawing trifluoromethoxy group and halogens influence the compound’s reactivity and binding affinity to biological targets. These interactions can modulate enzyme activity, disrupt cellular processes, and induce cytotoxic effects in target organisms .
Vergleich Mit ähnlichen Verbindungen
4-Chloro-3,5-dinitro(trifluoromethoxy)benzene: Similar in structure but with nitro groups instead of bromine atoms.
1,3-Dibromo-5-(trifluoromethoxy)benzene: Lacks the chlorine substituent but shares the bromine and trifluoromethoxy groups.
Uniqueness: 4-Chloro-3,5-dibromo(trifluoromethoxy)benzene is unique due to the combination of chlorine, bromine, and trifluoromethoxy groups on the benzene ring. This combination imparts distinct electronic and steric properties, making it a valuable intermediate in various chemical reactions and applications .
Eigenschaften
IUPAC Name |
1,3-dibromo-2-chloro-5-(trifluoromethoxy)benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H2Br2ClF3O/c8-4-1-3(14-7(11,12)13)2-5(9)6(4)10/h1-2H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CSRRRPRAILJYON-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1Br)Cl)Br)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H2Br2ClF3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














